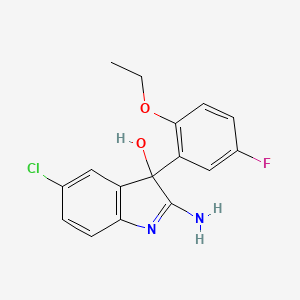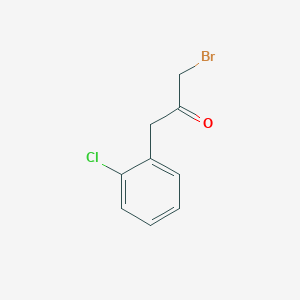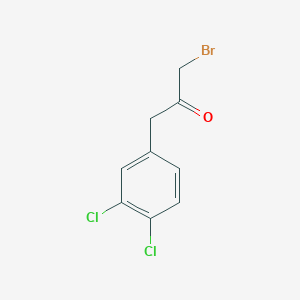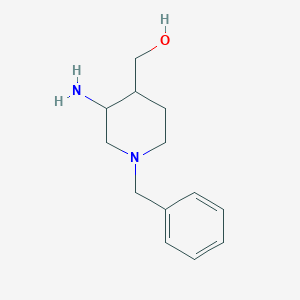
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
Übersicht
Beschreibung
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol, also known as 2-ACFEP, is an indole-based compound used in scientific research. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Histochemical Applications : Björklund and Stenevi (1970) demonstrated the use of acid catalysis in the formaldehyde condensation reaction for sensitive histochemical demonstration of tryptamines and phenylethylamines, highlighting the specificity for indolylethylamines and methoxylated phenylethylamines due to acid-catalyzed Pictet-Spengler reactions (Björklund & Stenevi, 1970).
Antimalarial Activity : Werbel et al. (1986) explored the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, demonstrating the potential for chemical modifications to enhance antimalarial potency, which encourages further clinical trials (Werbel et al., 1986).
Intermolecular Interactions : Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, analyzing their crystal structures and intermolecular interactions, which provides insights into the design of molecules with optimized properties (Shukla et al., 2014).
Pharmacological Applications
- Antitumor and Antimicrobial Agents : A diverse array of synthesized compounds based on the core structure of 2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol and related frameworks has shown potent antiproliferative, antitumor, and antimicrobial activities. This includes compounds targeting tubulin polymerization, demonstrating the potential for developing new therapeutic agents (Romagnoli et al., 2006), (Xiong et al., 2009).
Material Science Applications
- Fluorescence Probes and Sensors : The manipulation of the chemical structure of related compounds to include fluorophores has enabled the creation of materials with unique optical properties, such as dual fluorescence effects and significant shifts in fluorescence emission spectra. These materials find applications in fluorescence probes and sensors, offering tools for biological and chemical analysis (Budziak et al., 2019).
Eigenschaften
IUPAC Name |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-2-22-14-6-4-10(18)8-12(14)16(21)11-7-9(17)3-5-13(11)20-15(16)19/h3-8,21H,2H2,1H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZAOHTZCMKRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C2(C3=C(C=CC(=C3)Cl)N=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate](/img/structure/B1523659.png)





